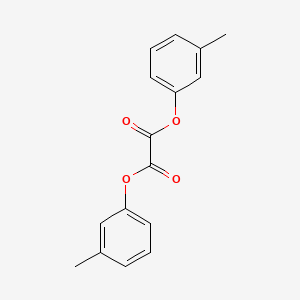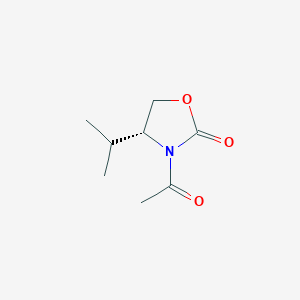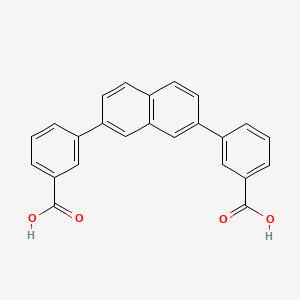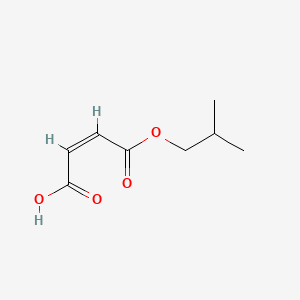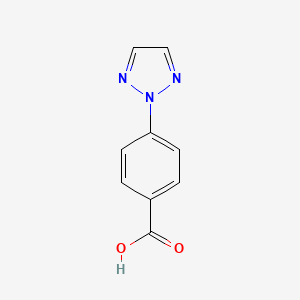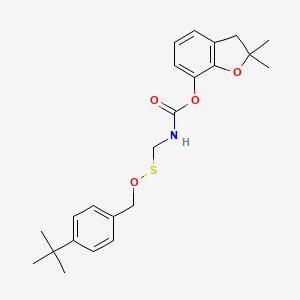
3-Methylpentane-1,3,5-triol, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpentane-1,3,5-triol, sodium salt is an organic compound with the molecular formula C6H13NaO3. It is a sodium salt derivative of 3-methylpentane-1,3,5-triol, which is a triol containing three hydroxyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpentane-1,3,5-triol, sodium salt typically involves the reaction of 3-methylpentane-1,3,5-triol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the hydroxyl groups of the triol react with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion to the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade sodium hydroxide and 3-methylpentane-1,3,5-triol. The reaction is carried out in large reactors with continuous monitoring of temperature, pH, and reaction time to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpentane-1,3,5-triol, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides, amines, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylpentane-1,3,5-triol, sodium salt is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent or in drug formulation studies.
Industry: In the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-methylpentane-1,3,5-triol, sodium salt involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, affecting their activity. The sodium ion can also play a role in ionic interactions, influencing the compound’s overall reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpentane-1,3,4-triol: Another triol with a similar structure but different hydroxyl group positioning.
3-Methyl-1,3,5-pentanetriol: A closely related compound with similar chemical properties.
Uniqueness
3-Methylpentane-1,3,5-triol, sodium salt is unique due to its specific arrangement of hydroxyl groups and the presence of a sodium ion. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
68683-37-4 |
|---|---|
Molekularformel |
C6H13NaO3 |
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
sodium;3,5-dihydroxy-3-methylpentan-1-olate |
InChI |
InChI=1S/C6H13O3.Na/c1-6(9,2-4-7)3-5-8;/h7,9H,2-5H2,1H3;/q-1;+1 |
InChI-Schlüssel |
HSOFDBACWXHATI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)(CC[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



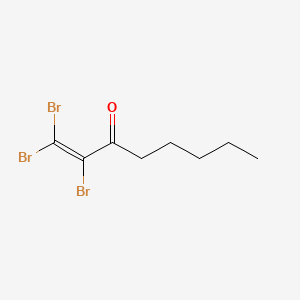
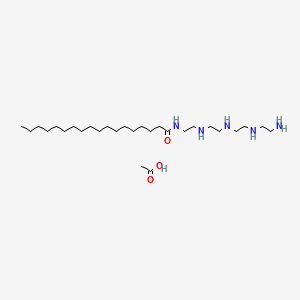
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
